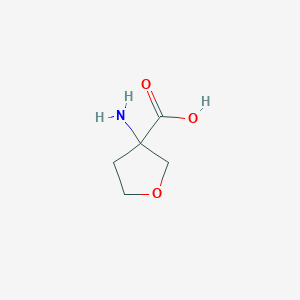

3-Aminotetrahydrofuran-3-carbonsäure

Übersicht

Beschreibung

Es war das erste Cephalosporin, das 1964 auf den Markt kam und wird weiterhin häufig zur Behandlung bakterieller Infektionen der Atemwege, der Harnwege, der Haut, des Weichteilgewebes, der Knochen, der Gelenke, der Sepsis, der Peritonitis, der Osteomyelitis, der Mastitis, infizierter Wunden und postoperativer Infektionen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Cefalotin-Natrium wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den Bereichen:

Chemie: Es dient als Modellverbindung für die Untersuchung von β-Lactam-Antibiotika und deren Interaktion mit bakteriellen Enzymen.

Biologie: Forscher verwenden Cefalotin-Natrium, um bakterielle Resistenzmechanismen und die Entwicklung neuer Antibiotika zu untersuchen.

Medizin: Es wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener Infektionen zu bewerten.

Industrie: Cefalotin-Natrium wird in der pharmazeutischen Industrie zur Entwicklung und Prüfung neuer Antibiotikaformulierungen eingesetzt

Wirkmechanismus

Die bakterizide Wirkung von Cefalotin-Natrium resultiert aus der Hemmung der Zellwandsynthese. Es bindet an Penicillin-bindende Proteine (PBPs), die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand essentiell sind. Diese Bindung hemmt die Transpeptidierungsreaktion, was zur Schwächung der Zellwand und schließlich zur Lyse und zum Tod der Zelle führt .

Vorbereitungsmethoden

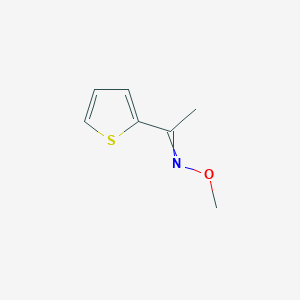

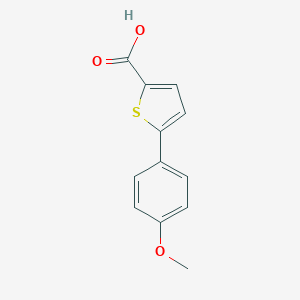

Cefalotin-Natrium wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Thiophen-2-essigsäure ausgehen. Der Syntheseweg beinhaltet die Acylierung von 7-Aminocephalosporansäure (7-ACA) mit Thiophen-2-acetylchlorid, gefolgt von der Veresterung mit Essigsäureanhydrid unter Bildung von Cefalotin. Das Natriumsalz wird dann durch Neutralisieren von Cefalotin mit Natriumhydroxid hergestellt .

Industrielle Produktionsmethoden beinhalten die großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Chemische Reaktionsanalyse

Cefalotin-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In wässrigen Lösungen kann Cefalotin-Natrium hydrolysieren, was zum Abbau des β-Lactam-Rings führt, der für seine antibakterielle Aktivität entscheidend ist.

Oxidation und Reduktion: Diese Reaktionen können die an den Cephalosporin-Kern gebundenen funktionellen Gruppen verändern und so möglicherweise seine Aktivität beeinflussen.

Substitution: Die Acetoxygruppe in Cefalotin kann durch andere Gruppen substituiert werden, was zu Derivaten mit unterschiedlichen Eigenschaften führt.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Säuren, Basen und Oxidations- oder Reduktionsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab, beinhalten aber oft Modifikationen am β-Lactam-Ring oder an den Seitenketten .

Analyse Chemischer Reaktionen

Cefalotin sodium undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, cefalotin sodium can hydrolyze, leading to the breakdown of the β-lactam ring, which is crucial for its antibacterial activity.

Oxidation and Reduction: These reactions can modify the functional groups attached to the cephalosporin nucleus, potentially altering its activity.

Substitution: The acetoxy group in cefalotin can be substituted with other groups, leading to derivatives with different properties.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but often involve modifications to the β-lactam ring or the side chains .

Wirkmechanismus

The bactericidal activity of cefalotin sodium results from its inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the transpeptidation reaction, leading to the weakening of the cell wall and eventual cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Cefalotin-Natrium ähnelt anderen Cephalosporinen der ersten Generation wie Cefazolin, Cefalexin und Cefadroxil. Es ist einzigartig in seiner spezifischen Struktur, die eine Thiophen-2-acetylgruppe enthält. Dieser strukturelle Unterschied kann sein Aktivitätsspektrum und seine pharmakokinetischen Eigenschaften beeinflussen .

Ähnliche Verbindungen

Cefazolin: Ein weiteres Cephalosporin der ersten Generation mit einem ähnlichen antimikrobiellen Spektrum, jedoch unterschiedlicher Pharmakokinetik.

Cefalexin: Ein orales Cephalosporin der ersten Generation mit einem ähnlichen Aktivitätsspektrum.

Cefadroxil: Ein weiteres orales Cephalosporin der ersten Generation mit einem ähnlichen Aktivitätsspektrum.

Eigenschaften

IUPAC Name |

3-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWXXVBEAYCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337608 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-55-5 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

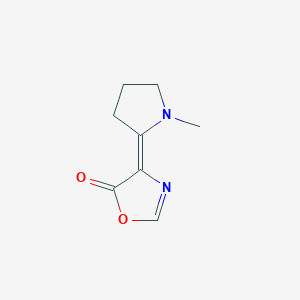

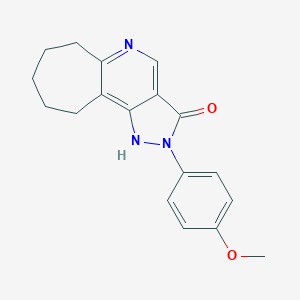

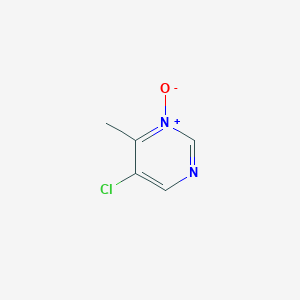

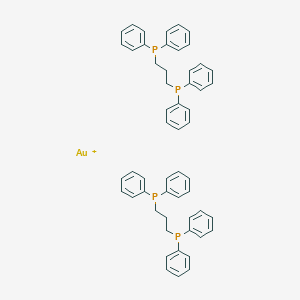

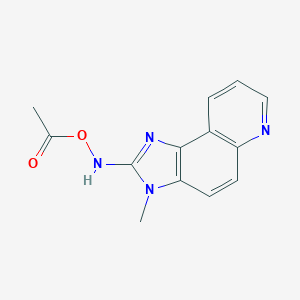

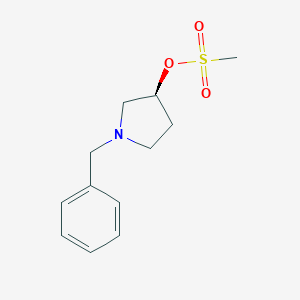

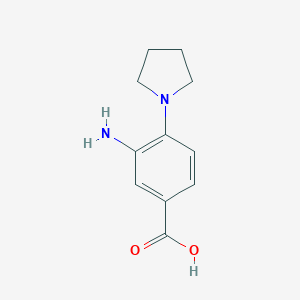

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)

![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)

![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)